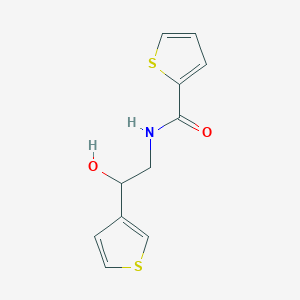
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide" is a derivative of thiophene-2-carboxamide, which is a core structure in various research studies. Thiophene derivatives are known for their diverse biological activities and applications in material science. The papers provided discuss various thiophene-2-carboxamide derivatives, their synthesis, structural analysis, and biological activities, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves reactions with different substituents to introduce various functional groups. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similarly, other derivatives are synthesized using specific reagents and conditions to achieve the desired substitution on the thiophene ring, which can be related to the synthesis of "this compound" .
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques are commonly used to determine the molecular structure of thiophene derivatives. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established using X-ray diffraction . Density functional theory (DFT) and Møller-Plesset (MP2) calculations are also employed to explore the geometries and confirm the stability of different conformers . These methods would be applicable to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions based on their functional groups. The reactivity can be predicted by examining the local and global chemical activity parameters, which identify electrophilic and nucleophilic sites within the molecule . The presence of functional groups such as hydroxy, carboxamide, or alkyl chains can influence the reactivity of the compound in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, fluorescence, and biological activity, are influenced by their molecular structure. For instance, some derivatives display fluorescence with quantum yields ranging from 0.1 to 0.88, and solvatochromism suggests that emission originates from intramolecular charge transfer (ICT) excited states . The biological activity of thiophene-2-carboxamide derivatives is also significant, with some compounds showing inhibitory effects on the growth of various cell types and microorganisms . These properties are crucial for the potential application of "this compound" in biological and material science fields.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new thiophene-based compounds with enhanced biological activities.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exert a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9(8-3-5-15-7-8)6-12-11(14)10-2-1-4-16-10/h1-5,7,9,13H,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAJRUZPPKVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)







![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

